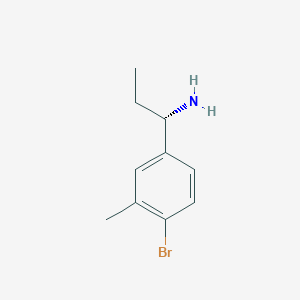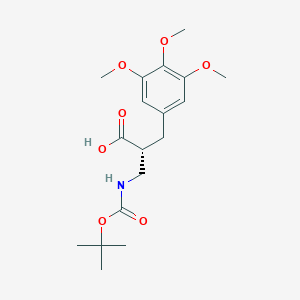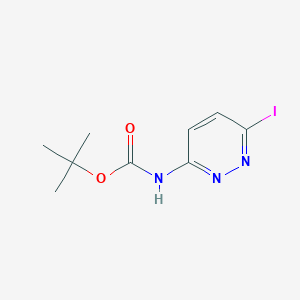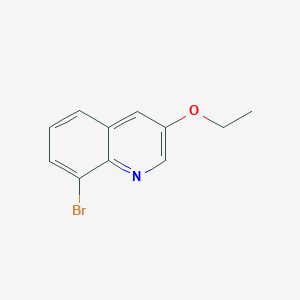
(S)-1-(4-Bromo-3-methylphenyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(4-Bromo-3-methylphenyl)propan-1-amine is a chiral amine compound characterized by the presence of a bromine atom and a methyl group on a phenyl ring, attached to a propan-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-bromo-3-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination. This involves the reaction of 4-bromo-3-methylbenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral resolution techniques such as chiral HPLC or crystallization with a chiral resolving agent.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups such as azides, ethers, or alkyl groups.
科学的研究の応用
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Synthesis: Employed in the synthesis of chiral ligands for asymmetric catalysis.
Biology
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical assays.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Neurotransmitter Analog: Studied for its structural similarity to certain neurotransmitters, potentially influencing neurological pathways.
Industry
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Catalysis: Applied in industrial catalytic processes due to its chiral nature.
作用機序
The mechanism of action of (S)-1-(4-Bromo-3-methylphenyl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
®-1-(4-Bromo-3-methylphenyl)propan-1-amine: The enantiomer of the compound, with potentially different biological activities.
1-(4-Bromo-3-methylphenyl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.
1-(4-Bromo-3-methylphenyl)propan-2-amine: A positional isomer with the amine group on the second carbon.
Uniqueness
(S)-1-(4-Bromo-3-methylphenyl)propan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and chemical reactivity compared to its enantiomers and positional isomers. This uniqueness makes it valuable in applications requiring high stereochemical purity and specificity.
特性
分子式 |
C10H14BrN |
|---|---|
分子量 |
228.13 g/mol |
IUPAC名 |
(1S)-1-(4-bromo-3-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H14BrN/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6,10H,3,12H2,1-2H3/t10-/m0/s1 |
InChIキー |
PHPMCGJEBUCPEV-JTQLQIEISA-N |
異性体SMILES |
CC[C@@H](C1=CC(=C(C=C1)Br)C)N |
正規SMILES |
CCC(C1=CC(=C(C=C1)Br)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-Hydroxy-2,9-dimethoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium](/img/structure/B12953905.png)
![3-Methyl-2-(trifluoromethyl)benzo[b]thiophene](/img/structure/B12953913.png)
![5,5'-Diiodo-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12953921.png)
![4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12953926.png)









![tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12954004.png)
